Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate
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Description
Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate, also known by various synonyms such as CL220 , Thiofuran sulfanilamide , and 3-Sulfonyl amino thiophene , is an organic compound with the chemical formula C<sub>6</sub>H<sub>7</sub>NO<sub>4</sub>S<sub>2</sub> . It is a white crystalline substance that is sparingly soluble in water but dissolves in organic solvents like toluene, acetone, and acetonitrile. The compound exhibits some optical activity due to its thiophene ring and sulfonamide functional group.
Synthesis Analysis
The synthesis of Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate involves the reaction of thiophene-2-carbonyl chloride with methylamine diazonium salt . The resulting product is then treated with sulfur dioxide to introduce the sulfonamide group. This synthetic route yields the desired compound, which serves as a valuable intermediate in organic synthesis reactions and as a precursor for other compounds.
Molecular Structure Analysis
The molecular structure of Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate consists of a thiophene ring with a sulfonamide group attached at the 3-position. The compound’s chemical structure is shown below:
Chemical Reactions Analysis
Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate can participate in various chemical reactions, including nucleophilic substitution, amidation, and cyclization reactions. Its reactivity arises from the presence of the sulfonamide and thiophene moieties. Researchers have explored its utility as a reagent or intermediate in organic synthesis.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 123-124°C (in water)
- Boiling Point : Approximately 428.3°C (predicted)
- Density : 1.517 g/cm³ (predicted)
- Solubility : Insoluble in water; soluble in organic solvents (e.g., toluene, acetone, acetonitrile)
- Refractive Index : 1.579
- Appearance : White crystalline substance
Safety And Hazards
- Hazard Class : Irritant
- Risk Statements : R36 (eye irritation), R43 (skin sensitization)
- Safety Statements : S26 (rinse eyes immediately if exposed), S36/37 (wear appropriate protective clothing and gloves)
Future Directions
Research on Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate could explore its potential applications in drug development, photophysics, and materials science. Investigating its polymorphism and optimizing synthetic routes may lead to novel derivatives with enhanced properties.
Remember that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
methyl 3-[[2-(2-ethylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-3-16-9-7-8-12-18(16)23-20(25)15-24(17-10-5-4-6-11-17)31(27,28)19-13-14-30-21(19)22(26)29-2/h4-14H,3,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEQCKUMEDRLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate |
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